molecular formula C20H21N3OS2 B2772240 N-(4-butylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide CAS No. 864856-01-9

N-(4-butylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide

Cat. No.: B2772240
CAS No.: 864856-01-9
M. Wt: 383.53
InChI Key: QMKMCBCIDQFGEK-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Properties

IUPAC Name

N-(4-butylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS2/c1-2-3-7-15-10-12-17(13-11-15)21-18(24)14-25-20-22-19(23-26-20)16-8-5-4-6-9-16/h4-6,8-13H,2-3,7,14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMKMCBCIDQFGEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group can be introduced through a nucleophilic substitution reaction using phenyl halides.

    Formation of the Acetamide Moiety: The acetamide group can be formed by reacting the intermediate with acetic anhydride or acetyl chloride.

    Introduction of the Butylphenyl Group: The butylphenyl group can be attached through a coupling reaction using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a complex structure that includes a thiadiazole moiety, which is known for its biological activity. The molecular formula is C15H16N2OSC_{15}H_{16}N_2OS, and it has a molecular weight of approximately 280.36 g/mol. The presence of the thiadiazole ring contributes to its pharmacological properties, making it a focus for drug development.

Medicinal Chemistry

2.1 Anticancer Activity

Research has indicated that compounds containing thiadiazole derivatives exhibit significant anticancer properties. For instance, derivatives similar to N-(4-butylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide have been studied for their ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. A study highlighted the design of thiadiazole derivatives as Src homology 2 domain-containing protein tyrosine phosphatase 1 (SHP1) inhibitors, which are crucial in oncogenic signaling pathways .

2.2 Anti-inflammatory Properties

Thiadiazole derivatives have also been investigated for their anti-inflammatory effects. Compounds with similar structures have shown promise in reducing inflammation markers in various models, suggesting that this compound could be explored further as a potential anti-inflammatory agent .

2.3 Antimicrobial Activity

The antimicrobial potential of thiadiazole compounds has been documented extensively. Studies have demonstrated that these compounds can exhibit activity against a variety of pathogens, including bacteria and fungi. This suggests that this compound may possess similar properties worth investigating .

Material Science Applications

3.1 Photophysical Properties

Research into the photophysical properties of thiadiazole derivatives has revealed their potential use in optoelectronic devices. The ability of these compounds to absorb and emit light makes them suitable candidates for applications in organic light-emitting diodes (OLEDs) and solar cells . The synthesis of new derivatives could lead to improved efficiency and stability in these applications.

Case Studies

Case Study 1: Anticancer Activity Assessment

A study conducted on a series of thiadiazole derivatives demonstrated their effectiveness against various cancer cell lines. The results indicated that modifications to the phenyl group significantly influenced the anticancer activity, suggesting that this compound could be optimized for enhanced potency .

Case Study 2: Anti-inflammatory Efficacy

In another study focusing on inflammatory models, thiadiazole-containing compounds were shown to reduce pro-inflammatory cytokines significantly. This establishes a foundation for further exploration of this compound as a candidate for treating inflammatory diseases .

Data Table: Summary of Applications

Application Area Potential Benefits References
Anticancer ActivityInhibition of tumor growth; targeting SHP1 pathways
Anti-inflammatory PropertiesReduction of inflammation markers
Antimicrobial ActivityEfficacy against bacteria and fungi
Material ScienceUse in OLEDs and solar cells; favorable photophysical properties

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide would depend on its specific biological activity. Generally, thiadiazole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. The exact mechanism would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-butylphenyl)-3,5-dimethoxybenzamide
  • N-(4-butylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. Its thiadiazole ring and sulfanylacetamide moiety are particularly noteworthy for their potential interactions with biological targets.

Biological Activity

N-(4-butylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide is a derivative of thiadiazole known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the compound's biological activity through various studies and findings.

Chemical Structure and Properties

The compound consists of a thiadiazole ring linked to a butylphenyl group and an acetamide moiety. The presence of sulfur and nitrogen atoms in the thiadiazole structure contributes to its biological activity. The general structure can be represented as follows:

C16H18N2S2\text{C}_{16}\text{H}_{18}\text{N}_2\text{S}_2

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. Research indicates that compounds containing the thiadiazole moiety can induce apoptosis in various cancer cell lines.

Case Studies

  • Cytotoxicity Assays : In vitro assays have demonstrated that thiadiazole derivatives exhibit significant cytotoxic activity against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung carcinoma). For instance, compounds similar to this compound showed IC50 values in the range of 0.28 to 0.52 µg/mL against these cell lines .
  • Mechanism of Action : The mechanism underlying the anticancer effects involves the induction of apoptosis through the activation of caspases (caspase 3, 8, and 9) and inhibition of key signaling pathways such as ERK1/2 . Additionally, molecular docking studies suggest that these compounds may interact with tubulin and other cellular targets to disrupt mitotic processes .

Antimicrobial Activity

Thiadiazole derivatives have also been investigated for their antimicrobial properties. The presence of halogen substituents on the phenyl ring has been shown to enhance antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus.

Antifungal Properties

Studies have reported significant antifungal activity against strains such as Candida albicans and Aspergillus niger, with some derivatives achieving minimum inhibitory concentrations (MIC) comparable to established antifungal agents like fluconazole .

Summary of Biological Activities

Activity Type Target Organism/Cell Line IC50/MIC Values Mechanism
AnticancerMCF-7 (breast cancer)0.28 µg/mLApoptosis via caspase activation
A549 (lung carcinoma)0.52 µg/mLTubulin interaction
AntibacterialStaphylococcus aureusMIC = 32 μg/mLCell wall synthesis inhibition
Escherichia coliMIC = 28 μg/mLDisruption of cell membrane
AntifungalCandida albicansMIC = 24 μg/mLErgosterol biosynthesis inhibition

Q & A

Basic: What are the established synthetic routes for N-(4-butylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide?

The synthesis typically involves multi-step organic reactions:

  • Step 1 : Formation of the 1,2,4-thiadiazole ring via cyclization of thiourea derivatives with appropriate electrophiles (e.g., nitriles or carboxylic acid derivatives) .
  • Step 2 : Sulfur alkylation to introduce the sulfanyl-acetamide moiety, often using bromoacetamide intermediates under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 3 : Purification via recrystallization or HPLC to achieve >95% purity .
    Key considerations include solvent choice (polar aprotic solvents like DMF), temperature control (60–80°C), and catalyst optimization (e.g., triethylamine for deprotonation) .

Basic: Which spectroscopic techniques confirm the structural integrity of this compound?

  • 1H/13C NMR : Assign peaks for the thiadiazole ring (δ 8.5–9.5 ppm for protons adjacent to sulfur/nitrogen) and acetamide carbonyl (δ ~170 ppm) .
  • IR Spectroscopy : Confirm S–N (650–750 cm⁻¹) and C=O (1650–1750 cm⁻¹) stretches .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ calculated for C₂₀H₂₁N₃OS₂: 384.12) .

Advanced: How can reaction yields be optimized for the sulfur alkylation step under varying solvent conditions?

  • Solvent Polarity : Higher polarity solvents (e.g., DMSO) improve nucleophilicity of the thiadiazole sulfur but may increase side reactions. A DMF/water (9:1) mixture balances reactivity and selectivity .
  • Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance interfacial reactions in biphasic systems .
  • Temperature Gradients : Gradual heating (40°C → 80°C) minimizes decomposition of heat-sensitive intermediates .

Advanced: What strategies resolve contradictions in reported bioactivity data across studies?

  • Standardized Assays : Use consistent protocols for cytotoxicity (MTT assay) and enzyme inhibition (e.g., LOX or BChE assays) to minimize variability .
  • Structural Analog Comparison : Compare IC₅₀ values of analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) to identify substituent effects .
  • Meta-Analysis : Pool data from multiple studies to distinguish compound-specific effects from assay artifacts .

Advanced: How can molecular docking elucidate the mechanism of action for this compound?

  • Target Selection : Prioritize enzymes with known thiadiazole interactions (e.g., caspase-3 for apoptosis or LOX for anti-inflammatory activity) .
  • Software Tools : Use AutoDock Vina or Schrödinger Suite for docking simulations, validating results with MD simulations (e.g., GROMACS) .
  • Binding Site Analysis : Map hydrogen bonds between the acetamide carbonyl and catalytic residues (e.g., Arg/Lys in LOX) .

Basic: What functional groups are critical for modulating biological activity?

  • Thiadiazole Ring : Essential for π-π stacking with aromatic residues in enzyme active sites .
  • Sulfanyl Linker : Enhances redox activity and metal chelation potential .
  • Butylphenyl Group : Increases lipophilicity (LogP ~3.5), improving membrane permeability .

Advanced: What challenges arise in crystallizing this compound for X-ray diffraction?

  • Crystal Packing : The flexible butyl chain and planar thiadiazole may hinder ordered lattice formation. Use slow evaporation in mixed solvents (e.g., CHCl₃/hexane) .
  • Data Refinement : Employ SHELXL for high-resolution refinement, addressing disorder in the butyl chain via PART instructions .

Basic: Which in vitro assays are recommended for initial bioactivity screening?

Assay Type Target Key Parameters Reference
Cytotoxicity (MTT)Cancer cell lines (e.g., MCF7)IC₅₀ determination
Enzyme InhibitionLOX, BChE% inhibition at 10 µM
Apoptosis InductionCaspase-3/7 activationFluorescence-based detection

Advanced: How do solvent and pH conditions affect the compound’s stability?

  • Aqueous Stability : Hydrolysis of the acetamide group occurs at pH < 3 or > 10. Use buffered solutions (pH 6–8) for biological assays .
  • Organic Solvents : Stable in DMSO (≤1% water) for >6 months at –20°C .

Advanced: What computational methods predict metabolic pathways for this compound?

  • Software : Use MetaSite or GLORYx to identify probable Phase I/II metabolites (e.g., sulfoxidation of the thiadiazole ring) .
  • Validation : Compare predictions with in vitro microsomal assays (e.g., rat liver S9 fractions) .

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